2-(5-Nitro-1H-indol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-nitroindol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7(11(14)15)12-5-4-8-6-9(13(16)17)2-3-10(8)12/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVQKMBQYXEICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2 5 Nitro 1h Indol 1 Yl Propanoic Acid
Reactions Involving the Nitro Group
The nitro group at the C5 position of the indole (B1671886) ring is a key site for chemical modification, primarily through reduction reactions. These transformations are fundamental for converting the electron-deficient nitroindole scaffold into an electron-rich aminoindole system, which opens up different pathways for further functionalization.
The reduction of the aromatic nitro group to a primary amine is one of the most important and widely used transformations for nitroarenes, including 5-nitroindoles. nih.govijpcbs.com This conversion of 2-(5-nitro-1H-indol-1-yl)propanoic acid to 2-(5-amino-1H-indol-1-yl)propanoic acid dramatically alters the electronic properties of the indole ring, transforming the electron-withdrawing nitro substituent into a strongly electron-donating amino group. A variety of reliable methods exist to achieve this transformation with high efficiency and chemoselectivity, tolerating other functional groups like the carboxylic acid moiety. ijpcbs.com
Commonly employed methods include catalytic hydrogenation, which is often the preferred route on an industrial scale, and chemical reductions using metals or dissolving metal reagents. ijpcbs.comnih.gov Pd/C-catalyzed hydrogenation is a well-established method for this purpose. nih.gov An alternative method involves the use of sodium dithionite (B78146) in a basic solution, which has been successfully used to reduce N-ethyl-3-nitroindole to the corresponding aminoindole. ijrar.org
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines
| Method | Reagent(s) | Typical Conditions | Reference(s) |
| Catalytic Hydrogenation | H₂, Pd/C (Palladium on carbon) | Methanol or Ethanol (B145695) solvent, room temp. & pressure | ijpcbs.comnih.gov |
| Catalytic Hydrogenation | H₂, PtO₂ (Platinum(IV) oxide) | Various solvents, room temp. & pressure | nih.gov |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol solvent, elevated temp. & pressure | nih.gov |
| Metal Reduction | Fe, HCl or Acetic Acid | Refluxing aqueous/alcoholic solution | nih.gov |
| Metal Reduction | SnCl₂ (Tin(II) chloride), HCl | Concentrated HCl, often at room temp. | nih.gov |
| Chemical Reduction | Na₂S₂O₄ (Sodium hydrosulfite/dithionite) | Aqueous basic solution (e.g., NaOH) | nih.govijrar.org |
Beyond complete reduction to the amine, the aromatic nitro group can undergo other selective transformations. Partial reduction can yield aryl hydroxylamines, which are valuable synthetic intermediates. Reagents such as zinc metal in the presence of aqueous ammonium (B1175870) chloride are known to facilitate the conversion of nitroarenes to N-arylhydroxylamines. nih.gov This provides a potential pathway to synthesize 2-(5-(hydroxyamino)-1H-indol-1-yl)propanoic acid from the parent nitro compound.
The nitro group is a powerful electron-withdrawing group that significantly activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgd-nb.info While this reactivity is well-documented for nitroarenes bearing a suitable leaving group (like a halogen) on the ring, d-nb.info the parent this compound lacks such a group on its core. However, the principle of activation is demonstrated in related systems; for instance, 1-methoxy-6-nitroindole-3-carbaldehyde undergoes nucleophilic substitution where various nucleophiles displace the N1-methoxy group, a reaction driven by the presence of the C6-nitro group. nii.ac.jp This highlights the potential for SNAr reactions if a derivative of the target compound with an appropriate leaving group on the indole core were prepared.
Modifications and Functionalization of the Propanoic Acid Chain
The propanoic acid side chain at the N1 position offers a reliable handle for a variety of classical carboxylic acid transformations. These modifications allow for the covalent attachment of different molecular fragments through ester or amide linkages, or the conversion of the acid to an alcohol.
Key functionalizations include:
Esterification: The carboxylic acid can be converted to its corresponding ester, such as a methyl or ethyl ester. This is commonly achieved through Fischer esterification, which involves reacting the acid with an excess of the desired alcohol under acidic catalysis. libretexts.org Another effective method is the SN2 reaction of the carboxylate salt (formed by deprotonating the acid with a base) with a primary alkyl halide like methyl iodide. libretexts.org Syntheses of various N-substituted indole-2- and indole-3-carboxylic acid esters have been reported using these standard procedures. nih.govnih.gov
Amide Formation: The propanoic acid can be coupled with primary or secondary amines to form amides. This transformation is among the most frequently used reactions in medicinal chemistry. arkat-usa.org It is typically mediated by peptide coupling reagents. A widely used and efficient combination involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the carbodiimide (B86325) activator, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) or a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govfishersci.co.uk This method is compatible with a wide range of amines and functionalized carboxylic acids. nih.gov
Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(5-nitro-1H-indol-1-yl)propan-1-ol. This requires a strong reducing agent, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. libretexts.orgchemistrysteps.com Lithium aluminum hydride (LiAlH₄) is the classic reagent for this conversion, typically used in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org Borane (BH₃) complexes, such as BH₃·THF, also efficiently reduce carboxylic acids to alcohols. researchgate.net
Table 2: Representative Functionalization of the Propanoic Acid Side Chain
| Transformation | Reagent(s) | Product Functional Group | Reference(s) |
| Esterification | R'OH (e.g., Methanol, Ethanol), H⁺ (cat.) | Ester (-COOR') | libretexts.org |
| Amidation | R'R''NH (Amine), EDC, HOBt, DIPEA | Amide (-CONR'R'') | arkat-usa.orgnih.gov |
| Reduction | 1. LiAlH₄ (Lithium aluminum hydride) in THF2. H₂O workup | Primary Alcohol (-CH₂OH) | libretexts.orgchemistrysteps.com |
Reactivity at the Indole Core beyond N1 Functionalization
With the N1 position occupied by the propanoic acid group, the reactivity of the indole core is directed towards the pyrrole (B145914) ring, specifically the C2 and C3 positions, and the benzene (B151609) portion of the bicyclic system. The C3 position of indole is generally the most nucleophilic and thus the primary site for electrophilic attack. quora.com However, the presence of the potent electron-withdrawing nitro group at C5 deactivates the entire ring system towards electrophilic aromatic substitution compared to unsubstituted indole. chemguide.co.uk Despite this deactivation, specific electrophilic substitutions can still be achieved.
Halogenation: Direct halogenation of the indole core is a feasible transformation. Studies on related systems show that even with deactivating groups, the C3 position can be functionalized. For example, 2-(trifluoromethyl)indole, which contains an electron-withdrawing CF₃ group, reacts readily with electrophilic halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine at the C3 position, often without needing a Lewis acid catalyst. nih.gov Furthermore, enzymatic bromination of 5-nitroindole (B16589) itself has been shown to occur, demonstrating the accessibility of the core to electrophilic attack. nih.gov These examples suggest that this compound could likely be halogenated at the C3 position.
Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings, typically at the C3 position of indoles. organic-chemistry.orgpcbiochemres.com The reaction employs a Vilsmeier reagent, generated in situ from a formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The applicability of this reaction to a deactivated 5-nitroindole system is supported by the successful Vilsmeier-Haack formylation of 1-methoxy-6-nitroindole, which afforded the corresponding 3-formyl derivative in high yield. nii.ac.jp This indicates a strong likelihood that this compound could be converted to its 3-formyl derivative under appropriate Vilsmeier-Haack conditions.
Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(5-Nitro-1H-indol-1-yl)propanoic acid, both ¹H and ¹³C NMR would be employed to confirm the connectivity of atoms and the electronic environment of the nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group and the anisotropic effects of the indole (B1671886) ring. The propanoic acid moiety would display a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), with their coupling confirming their adjacency. The protons on the indole ring would appear in the aromatic region, with the nitro group at the C5 position causing a significant downfield shift for the adjacent protons, particularly H4 and H6. Definitive assignments can be supported by two-dimensional NMR experiments like HETCOR. clockss.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid would appear at the most downfield position. The carbon atoms of the indole ring would have their chemical shifts significantly affected by the nitro group. rsc.org Specifically, C5, the carbon directly attached to the nitro group, would be shifted downfield, while adjacent carbons might experience more complex shielding/deshielding effects. rsc.org The presence of the nitro group generally influences the chemical shifts of the benzene (B151609) ring carbons in nitroindoles. clockss.orgrsc.org
Predicted NMR Data: Based on data from similar 5-nitroindole (B16589) structures, the following table presents predicted chemical shifts. rsc.orgnih.govchemicalbook.com
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| H2 | ~7.3-7.5 | C2: ~125-128 |
| H3 | ~6.6-6.8 | C3: ~103-106 |
| H4 | ~8.6-8.8 | C3a: ~128-130 |
| H6 | ~8.1-8.3 | C4: ~118-120 |
| H7 | ~7.4-7.6 | C5: ~141-143 |
| N-CH | ~5.0-5.2 (quartet) | C6: ~117-119 |
| CH₃ | ~1.7-1.9 (doublet) | C7: ~111-113 |
| COOH | ~11-13 (broad singlet) | C7a: ~138-140 |
| N-CH: ~50-55 | ||
| CH₃: ~18-22 | ||
| COOH: ~170-175 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₁H₁₀N₂O₄), the molecular weight is 234.21 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula. nih.gov
Fragmentation Pattern: In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 235. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it. youtube.com Key fragmentation pathways for nitrosamine (B1359907) compounds, which share some structural similarities, include the loss of the NO radical (30 Da) or H₂O (18 Da) from the protonated molecule. nih.govresearchgate.net For the target molecule, characteristic fragmentation would likely involve the loss of the propanoic acid side chain and cleavages related to the nitro group.
Predicted Fragmentation Data:
| m/z Value | Predicted Fragment | Description |
| 235 | [C₁₁H₁₁N₂O₄]⁺ | Protonated molecular ion [M+H]⁺ |
| 189 | [C₁₁H₁₁N₂O₂]⁺ | Loss of NO₂ (46 Da) |
| 162 | [C₈H₆N₂O₂]⁺ | Loss of propanoic acid (73 Da) |
| 116 | [C₈H₆N]⁺ | Loss of propanoic acid and NO₂ |
| 77 | [C₆H₅]⁺ | Phenyl cation from fragmentation of the benzene ring portion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. youtube.comyoutube.com
The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid, the nitro group, and the indole ring. The presence of the nitro group attached to an aromatic ring results in strong and characteristic N-O stretching vibrations. orgchemboulder.comspectroscopyonline.com
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Nitro Group | Asymmetric N-O stretch | 1550-1475 |
| Nitro Group | Symmetric N-O stretch | 1360-1290 |
| Aromatic Ring | C-H stretch | ~3100 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Indole | N-H bend (from indole ring itself, if not substituted) | Not applicable (N1 is substituted) |
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for non-volatile compounds like this compound.
A reverse-phase HPLC method, likely using a C18 column, would be developed. researchgate.net The mobile phase would typically consist of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. selleckchem.comacs.org The compound's purity would be determined by the presence of a single, sharp peak in the chromatogram, and its area can be used for quantification. The retention time is a characteristic property of the compound under specific chromatographic conditions. Indole-3-propionic acid and its derivatives have been successfully analyzed using such methods. researchgate.netnih.gov
Typical HPLC Parameters:
| Parameter | Condition |
| Column | Reverse-phase C18, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | ~1.0 mL/min |
| Detection | UV detector at a wavelength corresponding to an absorbance maximum of the compound (e.g., ~280 nm and ~320 nm) |
| Injection Volume | 10-20 µL |
Application of X-ray Crystallography for Solid-State Structure Determination (if applicable to indole derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is widely applicable to indole derivatives, provided that a suitable single crystal of the compound can be grown. chemicalbook.comchemicalbook.comnih.gov
If a single crystal of this compound is obtained, X-ray diffraction analysis would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles. nih.gov
Conformation: The exact spatial orientation of the propanoic acid side chain relative to the indole ring.
Planarity: Confirmation of the planarity of the indole ring system. nih.gov
Intermolecular interactions: Details of hydrogen bonding (e.g., involving the carboxylic acid and nitro groups) and π-π stacking interactions in the crystal lattice, which govern the crystal packing. rsc.org
This technique would provide an unambiguous confirmation of the compound's structure in the solid state, complementing the data obtained from spectroscopic methods in solution.
Computational and Theoretical Studies in the Research of 2 5 Nitro 1h Indol 1 Yl Propanoic Acid
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 2-(5-Nitro-1H-indol-1-yl)propanoic acid, within the active site of a target protein. nih.gov This simulation is crucial for understanding the structural basis of a ligand's biological activity and for the rational design of more potent and selective analogs. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them to identify the most favorable binding poses. mdpi.com
A primary output of molecular docking is the evaluation of binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol). nih.gov This score provides a quantitative prediction of how strongly a ligand binds to its target; a lower (more negative) score typically indicates a stronger, more stable interaction. For the 5-nitroindole (B16589) scaffold, which is the core of the title compound, studies have shown its potential to bind to various biological targets, including the c-Myc G-quadruplex. nih.govresearchgate.net
The analysis of molecular binding modes reveals the specific non-covalent interactions that stabilize the ligand-target complex. These interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the indole (B1671886) ring or the O-H of the carboxylic acid) and acceptors (like the nitro group or carbonyl oxygens on the protein).
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (such as the indole ring) and hydrophobic pockets in the target protein. nih.gov
π-Stacking: Involves interactions between the aromatic indole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. mdpi.com
Electrostatic Interactions: Driven by the attraction between charged groups, such as the deprotonated carboxylic acid and positively charged residues like lysine (B10760008) or arginine.
Research on related indol-1-yl acetic acids targeting peroxisome proliferator-activated receptors (PPARs) has highlighted that the distances between the acidic group and other parts of the ligand are critical for potent activity, underscoring the importance of precise binding geometry. nih.gov
Table 1: Illustrative Binding Affinity Data for Indole-Based Compounds This table provides representative data from studies on related compounds to illustrate how binding affinities are typically reported.
| Compound Class | Target Protein | Reported Binding Affinity (Ki or IC50) | Docking Score (ΔG, kcal/mol) |
|---|---|---|---|
| Indanoylindoles | Cannabinoid Receptor 2 (CB2) | 2.1 nM (Ki) | -11.5 |
| 5-Nitroindole Derivatives | c-Myc G-Quadruplex | 5.08 μM (IC50) | Not Reported |
| Indol-1-yl Acetic Acids | PPARγ | Not Reported | -9.8 |
| Pyrazolo[3,4-b]pyridines | TASK-3 Channel | ~30 μM (IC50) | -8.2 |
A crucial aspect of docking studies is the identification of specific amino acid residues within the target's active site that are key for ligand binding. nih.gov By analyzing the top-ranked docking poses, researchers can pinpoint which residues form critical hydrogen bonds, hydrophobic contacts, or other interactions with the ligand. nih.gov For example, in studies of phosphodiesterase type 5 (PDE5) inhibitors, residues like Gln817, Tyr612, and Phe820 were identified as being frequently involved in stabilizing the ligand. mdpi.com Similarly, analysis of L-amino acid oxidase revealed that specific arginine and tyrosine residues are essential for interacting with the carboxyl group of amino acid substrates. mdpi.com
This analysis is vital for several reasons:
It provides a hypothesis about the mechanism of action at the molecular level.
It allows for the validation of the docking model through site-directed mutagenesis experiments, where mutating a key residue is expected to reduce the ligand's binding affinity. nih.govresearchgate.net
It guides the design of new derivatives. For instance, if a specific pocket in the active site is unoccupied, the ligand can be modified to include a functional group that can form a favorable interaction in that space, potentially increasing potency or selectivity.
Table 2: Common Amino Acid Residues Involved in Ligand Binding This table lists examples of amino acid residues and the typical interactions they form with ligands like this compound.
| Interacting Residue | Type | Potential Interaction with Ligand |
|---|---|---|
| Arginine (Arg), Lysine (Lys) | Basic, Positively Charged | Ionic bonds, Hydrogen bonds with the carboxylic acid |
| Aspartic Acid (Asp), Glutamic Acid (Glu) | Acidic, Negatively Charged | Hydrogen bonds with the indole N-H |
| Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Polar, Uncharged | Hydrogen bonds with the nitro group or carboxylic acid |
| Phenylalanine (Phe), Tryptophan (Trp) | Aromatic | π-stacking with the indole ring |
| Leucine (Leu), Valine (Val), Isoleucine (Ile) | Aliphatic, Nonpolar | Hydrophobic interactions with the indole ring system |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scialert.netbioinfopublication.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds within a series are correlated with changes in their biological activities. nih.gov
To build a QSAR model, researchers first calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that represent various aspects of the molecule, such as:
Topological descriptors: Describe molecular shape and branching.
Electronic descriptors: Quantify properties like charge distribution and dipole moment.
Physicochemical descriptors: Include parameters like logP (lipophilicity), molecular weight, and polar surface area. bioinfopublication.org
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that best correlates the descriptors (independent variables) with the biological activity (dependent variable, e.g., IC₅₀). scialert.net A robust QSAR model should have high internal and external predictive power, meaning it can accurately predict the activity of compounds in the training set and, more importantly, in an external test set not used during model development. mdpi.com For indole-based compounds, QSAR studies have been used to optimize inhibitory activity by identifying key characteristics of substituents attached to the indole nitrogen. nih.gov
Table 4: Examples of Descriptors Used in QSAR Modeling This table lists common molecular descriptors that would be relevant for a QSAR analysis involving this compound and its analogs.
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Physicochemical | LogP | Lipophilicity / Hydrophobicity |
| Physicochemical | Molecular Weight (MW) | Molecular size |
| Physicochemical | Polar Surface Area (PSA) | Sum of surfaces of polar atoms |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Topological | Kappa Shape Indices | Molecular shape and flexibility |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
Development of 2D and 3D-QSAR Models for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The primary goal is to develop predictive models that can estimate the activity of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.
2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule. These descriptors can include constitutional parameters (e.g., molecular weight, atom counts), topological indices (which describe molecular branching and shape), and electronic counts. nih.gov The models are typically generated using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find the best correlation between these descriptors and the observed activity. nih.gov
3D-QSAR models extend this approach by considering the three-dimensional conformation of the molecules. molsoft.com Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around aligned molecules, describing their steric and electrostatic properties. These fields are then correlated with biological activity, providing a 3D map that highlights regions where modifications to the structure could enhance or diminish activity. For a series of derivatives of this compound, a 3D-QSAR study would require aligning the set of molecules and could guide the design of new analogs with potentially improved biological profiles by indicating favorable and unfavorable steric and electrostatic regions.
Correlation of Molecular Descriptors with Biological Responses
The foundation of any QSAR model is the selection of molecular descriptors that effectively capture the structural features responsible for a given biological response. nih.gov These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For a compound like this compound and its analogs, relevant descriptors would likely fall into several categories:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing nitro group and the acidic carboxylic group would make these descriptors particularly important.
Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: These describe the molecule's affinity for nonpolar environments, most commonly represented by the logarithm of the partition coefficient (logP).
Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing its connectivity, size, and degree of branching.
By systematically correlating these descriptors with the biological activity of a series of related indole compounds, researchers can identify the key molecular properties that drive the desired biological effect. For instance, a model might reveal that higher activity is correlated with a specific charge distribution on the indole ring or a certain molecular shape, providing a clear hypothesis for rational drug design. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions and Stability
While QSAR provides statistical correlations, molecular dynamics (MD) simulations offer a dynamic view of how a ligand like this compound interacts with its biological target, typically a protein receptor or enzyme. MD simulations model the atomic-level movements and interactions of the ligand-protein complex over time, providing detailed insights into the stability of the binding pose and the specific interactions that maintain it.
These simulations can reveal:
Binding Stability: Whether the ligand remains stably bound in the active site or if it is prone to unbinding.
Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that anchor the ligand. The nitroaromatic system in this compound is of particular interest. The nitro group's nitrogen atom can possess a positive electrostatic potential, known as a π-hole, which can engage in favorable interactions with lone-pair electrons from oxygen or sulfur atoms in the protein's active site. nih.gov Computational studies have shown these π-hole interactions can have energies of approximately -5 kcal/mol and contribute significantly to binding affinity. nih.gov
Conformational Changes: How the ligand and protein adapt their shapes to achieve an optimal fit.
Role of Water: The influence of surrounding water molecules on the binding event.
In Silico Prediction of Research-Relevant Molecular Descriptors
Before extensive synthesis or biological testing, a wide range of molecular properties for this compound can be predicted using computational tools. These predictions are valuable for initial assessment and for building more complex models like QSAR.
The fundamental physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, these parameters can be calculated from its chemical structure.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C11H10N2O4sigmaaldrich.com | Defines the elemental composition. |
| Molecular Weight | 234.21 g/mol sigmaaldrich.com | Influences diffusion and transport across membranes. |
| logP (Octanol-Water Partition Coefficient) | 1.80 - 2.20 (estimated) | Measures lipophilicity, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 89.9 Ų (estimated) | Predicts transport properties like intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid -OH) | Potential to form hydrogen bonds with biological targets. |
| Hydrogen Bond Acceptors | 5 (from the two nitro oxygens, two carboxylic oxygens, and indole nitrogen) | Potential to form hydrogen bonds with biological targets. |
| Rotatable Bonds | 2 (C-C bond of the propanoic acid and C-N bond to the indole) | Relates to conformational flexibility. |
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs, making it a good candidate for further development. Several rule-based filters are used for this assessment, with Lipinski's Rule of Five being the most common. nih.gov This rule identifies potential issues with absorption or permeation based on the physicochemical parameters.
| Lipinski's Rule of Five Parameter | Predicted Value for Cpd. | Rule (for good absorption/permeation) | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 234.21 | ≤ 500 g/mol | Yes |
| logP | ~2.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 5 | ≤ 10 | Yes |
Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. Other filters, such as Veber's rules (related to rotatable bonds and polar surface area), can also be applied for a more comprehensive assessment.
Theoretical quantum mechanical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and inherent reactivity of a molecule. mdpi.com For this compound, these studies can map out the distribution of electrons and predict sites susceptible to metabolic attack or interaction with a biological target.
Key analyses include:
Frontier Molecular Orbitals (FMO): The energies and shapes of the HOMO and LUMO are crucial. researchgate.net The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. researchgate.net For this compound, the MEP would show highly negative potential around the oxygen atoms of the nitro and carboxyl groups, indicating regions likely to act as hydrogen bond acceptors or interact with positive charges. Conversely, a region of positive potential (a π-hole) is expected over the nitro-group nitrogen, representing a site for interaction with electron-rich moieties. nih.gov
Atomic Charges: Calculating the partial charge on each atom helps to quantify the electronic effects of the substituents. The strong electron-withdrawing nature of the 5-nitro group significantly influences the charge distribution across the indole ring, affecting its reactivity and interactions compared to unsubstituted indolepropanoic acid.
These theoretical studies help to build a fundamental understanding of the molecule's electronic character, which underpins its physicochemical properties and biological activity. mdpi.comresearchgate.net
Structure Activity Relationship Sar Studies of 2 5 Nitro 1h Indol 1 Yl Propanoic Acid Derivatives
Influence of Substituents on the Indole (B1671886) Nitrogen (N1) on Biological Response Profiles
The substituent at the N1 position of the indole ring plays a pivotal role in modulating the biological activity of 2-(5-Nitro-1H-indol-1-yl)propanoic acid derivatives. While direct studies on N1-substituted 2-(5-nitro-1H-indol-1-yl)propanoic acids are limited, research on related indole-based compounds provides valuable insights. For instance, in a series of 3-(1-Aryl-1H-indol-5-yl)propanoic acid derivatives developed as cytosolic phospholipase A2α (cPLA2α) inhibitors, the nature of the substituent on the indole nitrogen was found to be crucial for activity. nih.gov
In the context of this compound, it can be inferred that modifications at the N1 position would similarly have a profound impact on the compound's biological profile. The introduction of various alkyl or aryl groups could alter the molecule's lipophilicity, steric profile, and electronic properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target proteins. For instance, pyrazino[1,2-a]indole (B3349936) derivatives are often synthesized by cyclizing an indole with a nucleophile linked to the indole nitrogen, highlighting the reactivity and importance of this position. mdpi.com
| N1-Substituent | General Effect on Biological Activity of Related Indole Propanoic Acids | Reference |
| Aryl groups (e.g., p-O-substituted phenyl) | Essential for good inhibitory activity against cPLA2α, with substituent nature influencing potency. | nih.gov |
| Methyl group | A known substitution in related indole propanoic acid derivatives. | biosynth.com |
Role of the Nitro Group Position (e.g., C5) and its Electronic Effects on the Indole Ring
The nitro group (NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. nih.govacs.org In the case of this compound, the placement of the nitro group at the C5 position of the indole ring is critical to its biological activity. This electron-withdrawing effect can enhance the molecule's interaction with biological targets and can be a key determinant of its pharmacological profile. nih.govresearchgate.net
Furthermore, the nitro group can act as both a pharmacophore and a toxicophore. nih.govresearchgate.net Its biological effects can be mediated through redox reactions within cells, potentially leading to the generation of reactive nitrogen species. acs.orgresearchgate.net The reduction of the nitro group can be a crucial step in the mechanism of action for some nitro-containing drugs, particularly in antimicrobial applications. nih.gov Studies on 2-aryl-5-nitro-1H-indoles as bacterial NorA efflux pump inhibitors have underscored the importance of the 5-nitro group for this specific biological activity. researchgate.net
| Feature | Description | Significance in this compound | Reference |
| Nitro Group | Strong electron-withdrawing group. | Modifies electronic properties of the indole ring, influencing target interactions. | nih.govacs.org |
| Position C5 | A common position for nitro substitution in bioactive indoles. | Crucial for specific biological activities like anticancer and antibacterial effects. | nih.govresearchgate.net |
| Electronic Effects | Deactivates the benzene (B151609) ring towards electrophilic attack and alters molecular polarity. | Can enhance binding to target proteins and influence the overall pharmacological profile. | nih.govresearchgate.net |
| Biological Role | Can act as a pharmacophore or toxicophore. | The biological response can be dependent on the in-cell reduction of the nitro group. | nih.govresearchgate.netnih.gov |
Impact of Modifications to the Propanoic Acid Chain and Carboxylic Acid Functionality
The propanoic acid side chain and its terminal carboxylic acid group are critical moieties for the biological activity of this class of compounds. The carboxylic acid can act as a key hydrogen bond donor and acceptor, or as a charged group that interacts with positively charged residues in a protein's active site.
Studies on related 3-arylpropionic acids have shown that modifications to the propanoic acid chain can significantly impact pharmacokinetic properties. For example, introducing a substitution on the propanoic acid chain of S1P1 selective agonists led to an enhanced half-life in rats, suggesting that this position is susceptible to metabolic oxidation. nih.gov In another study on dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase, replacing the propionic acid with a longer butyric acid chain was investigated to understand its effect on activity. nih.gov
Esterification of the carboxylic acid is a common prodrug strategy to improve membrane permeability and oral bioavailability. The ester can be hydrolyzed in vivo by esterases to release the active carboxylic acid. Research on indole-3-propionic acid has demonstrated that its esterification can lead to novel biological activities, such as cholinesterase inhibition. acs.org This suggests that converting the carboxylic acid of this compound to an ester could be a viable strategy to modulate its activity and pharmacokinetic profile.
| Modification | Potential Impact | Rationale/Example from Related Compounds | Reference |
| Chain Length | Altered binding affinity and metabolic stability. | Replacement of propionic acid with butyric acid in other inhibitors affects activity. | nih.gov |
| Alpha-Substitution | Modified potency and selectivity. | Introduction of a methyl group adjacent to the carbonyl can affect inhibitory potency. | nih.gov |
| Esterification of Carboxylic Acid | Improved membrane permeability and altered biological activity. | Esterified indole-3-propionic acid shows novel cholinesterase inhibitory activity. | acs.org |
| Conversion to Hydroxamic Acid | Potential for novel target interactions, particularly with metalloproteinases. | Propionic acid hydroxamates are potent inhibitors of matrix metalloproteinases. | nih.gov |
Correlation Between Indole Ring Substitutions and Modulation of Target Interactions
Substitutions on the indole ring, beyond the N1 and C5 positions, provide another avenue to fine-tune the biological activity of this compound derivatives. The nature and position of these substituents can influence the molecule's affinity and selectivity for its biological target by altering its steric, electronic, and hydrophobic properties.
For instance, the introduction of halogen atoms onto the indole ring can lead to specific interactions with the target protein. Halogen bonding, a non-covalent interaction involving a halogen atom, can enhance binding affinity. In a study on indole-2-carboxamides, it was found that halogen atoms at the fifth position of the indole moiety could form additional halogen bond interactions with amino acid residues in the protein pocket. nih.gov This highlights the potential of introducing halogen substituents to the indole core of this compound to modulate its target interactions.
The position of the substituent on the indole ring is also critical. Electrophilic substitution on the indole ring typically occurs at the C3 position due to its high electron density. researchgate.net However, the reactivity of other positions can be exploited to introduce a variety of functional groups. For example, studies on diindolylmethanes have shown that small substituents like fluorine on one of the indole rings are favorable for cannabinoid receptor binding. nih.gov
| Substitution | Position | Effect on Target Interaction in Related Indoles | Reference |
| Halogen (e.g., F, Cl, Br) | C5, C6 | Can form halogen bonds with the target protein, potentially increasing binding affinity. | nih.govnih.gov |
| Methoxy (B1213986) (OMe) | C5 | Can influence binding affinity for cannabinoid receptors. | nih.gov |
| Aryl groups | C2 | Substituents on the C2-aryl ring of 5-nitro-1H-indoles are important for activity as NorA efflux pump inhibitors. | researchgate.net |
| Carboxylic Acid | C2 | The C2-carboxyl group of certain indole derivatives can chelate with metal ions in the active site of enzymes like HIV-1 integrase. | mdpi.com |
Stereochemical Considerations and Enantiomeric Activity Differences in Propanoic Acid Moieties
The propanoic acid moiety of this compound contains a chiral center at the alpha-carbon. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. mdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers.
Similarly, the stereospecific synthesis and biological evaluation of the enantiomers of a potent leukotriene D4 receptor antagonist containing a propionic acid side chain revealed that the biological activity resided primarily in one enantiomer. acs.org Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would display different biological activities. The synthesis and evaluation of the individual enantiomers would be a crucial step in the development of this compound for any therapeutic application.
| Compound Class | Stereochemical Finding | Implication for this compound | Reference |
| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | The (S)-configuration at the alpha-carbon of the propanoic acid showed superior antibacterial activity. | The (R)- and (S)-enantiomers are likely to have different biological activities. | nih.gov |
| Leukotriene D4 receptor antagonist with a propionic acid side chain | Biological activity was found to be stereospecific, residing in one enantiomer. | Separation and testing of individual enantiomers is critical for drug development. | acs.org |
| 3-Arylpropionic acid S1P1 agonists | Modifications at the chiral center can affect metabolic stability. | The stereochemistry can influence the pharmacokinetic profile. | nih.gov |
Biological Activity Mechanisms from in Vitro Research Studies
Investigation of Receptor Agonism or Antagonism Mechanisms (e.g., GPR40, PPARγ) in Cellular Assays
There is currently no specific information from cellular assays detailing the agonistic or antagonistic activity of 2-(5-Nitro-1H-indol-1-yl)propanoic acid on receptors such as G protein-coupled receptor 40 (GPR40) or peroxisome proliferator-activated receptor-gamma (PPARγ).
However, research on other indole-propanoic acid derivatives has shown engagement with these receptors. For instance, certain 2-aryl-substituted indole-5-propanoic acid derivatives have been identified as full agonists of GPR40, activating both Gq and Gs signaling pathways. These compounds were found to enhance glucose-stimulated insulin (B600854) secretion (GSIS) and glucagon-like peptide-1 (GLP-1) secretion in vitro. Additionally, dual agonists for both PPARγ and GPR40 have been developed from similar chemical scaffolds, demonstrating potential for antidiabetic applications. The activity of these related compounds suggests that the indole-propanoic acid backbone can be a viable scaffold for targeting these metabolic receptors. The specific impact of the 5-nitro substitution on the indole (B1671886) ring and the placement of the propanoic acid at the 1-position in this compound would require direct experimental investigation to determine its receptor activity profile.
Enzymatic Inhibition Mechanisms and Target Profiling in In Vitro Systems
Direct enzymatic inhibition studies or target profiling for this compound are not available in the current scientific literature.
However, related molecules have demonstrated a range of enzymatic interactions. For example, Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, has been shown to inhibit the mycobacterial enzyme anthranilate synthase (TrpE), which is involved in tryptophan biosynthesis. This suggests a potential antibiotic mechanism. Furthermore, nitro-aromatic compounds, particularly nitrofurans, are known to be substrates for bacterial nitroreductases. This reduction process under aerobic conditions can lead to the generation of reactive oxygen and nitrogen species, causing oxidative stress and bacterial cell death. In the context of inflammation, nitro-fatty acids are metabolized by prostaglandin (B15479496) reductase-1 (PtGR-1), which acts as a nitroalkene reductase, effectively inactivating these signaling molecules. Whether this compound interacts with similar enzymatic targets would depend on its specific chemical properties and steric configuration, which necessitates dedicated in vitro screening.
Modulatory Effects on Cellular Pathways and Signaling Cascades (e.g., anti-inflammatory pathways, antioxidant defense systems)
Specific studies on the modulatory effects of this compound on cellular pathways are not documented.
Insights can be drawn from related compounds. Indole-3-propionic acid (IPA) has been shown to exert anti-inflammatory effects by acting on the aryl hydrocarbon receptor (AhR), which in turn suppresses the NF-κB signaling pathway. This mechanism has been observed to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 in chondrocytes. The propionic acid moiety itself has also been found to inhibit the lipopolysaccharide (LPS)-induced activation of the NLRP3 inflammasome and the TLR4/NF-κB signaling pathway in intestinal epithelial cells. Furthermore, electrophilic nitroalkenes are known to modulate cellular stress responses by reacting with Keap1, which leads to the activation of Nrf2-dependent antioxidant signaling and inhibition of the NF-κB pathway. The presence of both the indole nucleus, capable of interacting with AhR, and the nitro group, a potential electrophile, in this compound suggests plausible, yet unverified, roles in these anti-inflammatory and antioxidant pathways.
Mechanistic Studies of In Vitro Antiproliferative Activity against Cancer Cell Lines
There is no direct evidence from in vitro studies on the antiproliferative activity or the specific mechanistic pathways of this compound against cancer cell lines.
However, the indole scaffold is a well-established privileged structure in the development of anticancer agents. Various indole derivatives have been shown to exert antiproliferative effects through diverse mechanisms. For example, some indole-isatin hybrids have been found to induce a G1 phase arrest in the cell cycle and decrease the phosphorylation of the retinoblastoma (Rb) protein. Other studies on spirooxindole-pyrrolidine hybrids have indicated that their cytotoxic effects on cancer cells, such as HepG2, are mediated through the induction of apoptosis, which involves the generation of reactive oxygen species (ROS) and the activation of caspases. The presence of a nitro group can also contribute to anticancer activity, as seen in some 5-nitroindole (B16589) derivatives that have been synthesized and evaluated for their potential as c-Myc G-quadruplex binders. The potential for this compound to exhibit antiproliferative activity would need to be assessed through direct in vitro screening against a panel of cancer cell lines.
Mechanistic Insights into In Vitro Antimicrobial and Antifungal Activities
Specific mechanistic studies on the in vitro antimicrobial and antifungal activities of this compound have not been reported.
The structural components of this molecule, however, suggest potential mechanisms based on related compounds. The propionic acid moiety is known for its antimicrobial properties, particularly its antifungal effects, which have been attributed to the induction of apoptosis mediated by mitochondrial dysfunction. This involves the accumulation of reactive oxygen species (ROS) and the activation of metacaspases. The nitroaromatic group is a common feature in a number of antimicrobial agents. For instance, nitrofurans are known to inhibit bacterial growth by interfering with gene expression through the inhibition of mRNA. Their mechanism of action often involves enzymatic reduction of the nitro group by bacterial nitroreductases, leading to the formation of cytotoxic metabolites. In the context of antifungal activity, some 5-nitro-thiophene derivatives have been shown to act by inhibiting enzymes involved in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. Therefore, it is plausible that this compound could exhibit antimicrobial or antifungal properties through mechanisms such as the disruption of cellular membranes, induction of oxidative stress, or inhibition of essential biosynthetic pathways.
Neuroprotective Mechanisms in In Vitro Models
There are no available in vitro studies investigating the neuroprotective mechanisms of this compound.
Research on the related compound, Indole-3-propionic acid (IPA), has demonstrated significant neuroprotective properties. IPA is known to be a potent antioxidant and a scavenger of hydroxyl radicals. Its neuroprotective effects are also linked to its ability to modulate inflammatory pathways in the central nervous system. For example, in astrocytes, IPA has been shown to exert anti-inflammatory effects through the activation of the aryl hydrocarbon receptor (AhR). While the specific effects of the 5-nitro substitution and the N-1 propanoic acid linkage are unknown, the established neuroprotective profile of the core indole-propionic acid structure provides a rationale for investigating this compound in in vitro models of neurodegenerative diseases or neuronal injury.
Derivatization and Analog Development for Enhanced Biological Inquiry
Strategies for the Synthesis of Novel Indole (B1671886) Propanoic Acid Analogs
The synthesis of novel indole propanoic acid analogs involves a range of chemical strategies, from classical reactions to modern, more efficient methodologies. These approaches allow for the modification of the indole core, the propanoic acid side chain, and the introduction of various substituents.
One fundamental approach involves the direct reaction of an indole with an acrylic acid derivative in the presence of a base. google.com For instance, reacting indole with acrylic acid at high temperatures (e.g., 250°C) using a strong base like potassium hydroxide (B78521) can produce 3-indolepropionic acid. google.com This method provides a direct route to the basic scaffold, which can then be further modified. Another traditional method is the Fischer Indole Synthesis, which can be used to construct the indole ring itself from a phenylhydrazone precursor, allowing for diversity in the core structure from the outset. nih.gov
More contemporary strategies focus on efficiency and versatility. Multi-component reactions (MCRs) have gained significant attention as they allow for the assembly of complex molecules from three or more starting materials in a single step, which is both time- and resource-efficient. openmedicinalchemistryjournal.comdergipark.org.tr For example, a one-pot reaction involving an indole, an aldehyde, and an active methylene (B1212753) compound can yield highly substituted indole derivatives. openmedicinalchemistryjournal.com Catalysis plays a crucial role in modern synthesis. Metal-free catalysts, such as ammonium (B1175870) chloride, have been used for one-pot, three-component synthesis involving indole, an o-hydroxy aldehyde, and dimedone. dergipark.org.tr Microwave-assisted synthesis has also emerged as a powerful tool, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. openmedicinalchemistryjournal.com For example, the synthesis of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles has been achieved in high yields (85-98%) using microwave irradiation. openmedicinalchemistryjournal.com
Further derivatization often starts from a pre-formed indole propanoic acid structure. Esterification of the carboxylic acid, for example by refluxing with thionyl chloride and an alcohol like methanol, creates an ester intermediate. nih.gov This ester can then be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, a versatile intermediate for creating a wide array of hydrazone derivatives. nih.gov Another strategy involves chemoselective functional group manipulations, such as the selective hydrolysis of an ester group on one part of the molecule while leaving another intact, enabling targeted modifications. researchgate.net
| Synthesis Strategy | Key Reagents/Conditions | Resulting Analogs/Intermediates | Source(s) |
| Base-Catalyzed Reaction | Indole, Acrylic acid, Potassium hydroxide, High temperature (225-300°C) | 3-Indolepropionic acids | google.com |
| Fischer Indole Synthesis | Phenylhydrazine hydrochloride, Cyclohexanone derivative, Methanesulfonic acid | Tricyclic indole structures | nih.gov |
| Multi-Component Reactions (MCRs) | Indole, Aldehydes, Active methylene compounds, Catalyst (e.g., Cu(PPh₃)Cl) | 3-Substituted indole derivatives | openmedicinalchemistryjournal.comdergipark.org.tr |
| Microwave-Assisted Synthesis | Arylhydrazine hydrochloride, 5-Aryldihydro-3(2H)-thiophenones | Thieno[3,2-b]indoles | openmedicinalchemistryjournal.com |
| Hydrazide/Hydrazone Formation | Indole-3-propionic acid methyl ester, Hydrazine hydrate, Substituted benzaldehydes | Indole-3-propionic acid hydrazone hybrids | nih.gov |
| Sonogashira Coupling | Iodo-substituted indole precursor, Ethynyl compound, Gold chloride (for cyclization) | 2-Aryl-1H-indol-5-yl propanoic acids | nih.gov |
Incorporation of Diverse Heterocyclic Moieties and Functional Groups
To explore a wider chemical space and modulate biological activity, the indole propanoic acid scaffold is often decorated with a variety of other heterocyclic rings and diverse functional groups. This molecular hybridization can lead to novel compounds with unique properties, combining the features of multiple pharmacophores.
The synthesis of heterocycles fused or linked to the indole core is a common strategy. researchgate.net For instance, thieno[3,2-b]indoles can be prepared via microwave-assisted Fischer indole synthesis, incorporating a thiophene (B33073) ring into the indole structure. openmedicinalchemistryjournal.com Similarly, benzimidazole (B57391) can be used as a bioisosteric replacement for the indole B ring, leading to compounds with altered electronic and binding properties. nih.gov The synthesis of these benzimidazole analogs can be achieved through alkylation of bromobenzimidazole followed by subsequent coupling reactions. nih.gov Multi-component reactions are particularly useful for incorporating diverse heterocyclic systems, such as pyridines and pyrimidines, linked to the indole nucleus. researchgate.net
Beyond entire ring systems, the introduction of specific functional groups at various positions of the indole propanoic acid molecule is critical for fine-tuning its activity. Substitutions on the indole nitrogen are common; however, in some cases, an unsubstituted N-H group is essential for activity, suggesting it may act as a hydrogen bond donor in receptor binding. nih.gov Substituents on the phenyl part of the indole ring, such as chloro (Cl), bromo (Br), and nitro (NO₂), are frequently explored. nih.gov For example, a series of N'-phenylindol-3-ylglyoxylhydrazides showed that affinity was restricted to derivatives with a hydrogen at the 5-position, whereas those with 5-chloro or 5-nitro groups were inactive. nih.gov
The propanoic acid side chain is another key site for modification. It can be converted into amides, esters, or hydrazones. nih.govresearchgate.net For example, new hybrids have been synthesized by creating hydrazone linkages between indole-3-propionic acid and various substituted hydroxy and methoxy (B1213986) benzaldehydes. nih.gov This strategy combines the indole propanoic acid moiety with phenolic structures known for their own biological activities. Another approach involves conjugating indole-3-propionic acid (IPA) with other bioactive molecules, such as curcumin, to create novel diesters (CUR-IPA) with potentially synergistic or enhanced properties. acs.orgnih.gov
| Incorporated Moiety/Group | Synthetic Approach | Example Compound Class | Source(s) |
| Thiophene Ring | Microwave-assisted Fischer Indole Synthesis | Thieno[3,2-b]indoles | openmedicinalchemistryjournal.com |
| Benzimidazole Ring | Alkylation of bromobenzimidazole, Suzuki coupling | Benzimidazole-indole hybrids | nih.gov |
| Pyridine/Pyrimidine Rings | Multi-component reactions | Indolylnicotinonitriles, Indolyl-tetrahydropyrimidines | researchgate.net |
| Hydrazone Linkage | Condensation of indole hydrazide with aldehydes | Indole-propionic acid-hydrazone hybrids | nih.gov |
| Sulfonamide Group | Knoevenagel condensation | Pyridyl-indolyl-based chalcones with sulfonamides | mdpi.com |
| Diester Conjugate | Esterification with another bioactive molecule | Curcumin-Indole-3-propionic acid (CUR-IPA) diester | acs.orgnih.gov |
| Halogens (Cl, Br), Nitro (NO₂) | Standard electrophilic substitution or use of substituted starting materials | Substituted N'-phenylindol-3-ylglyoxylhydrazides | nih.gov |
Rational Design Principles Guiding Derivative Synthesis Based on Computational Insights
The development of novel indole propanoic acid derivatives is increasingly guided by computational chemistry, which provides powerful tools for understanding molecular interactions and predicting biological activity. mdpi.com These rational design principles help prioritize synthetic targets, reducing the time and cost associated with traditional trial-and-error approaches.
A cornerstone of computational design is molecular docking. nih.gov Docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site, offering insights into key binding interactions like hydrogen bonds and hydrophobic contacts. nih.gov For instance, docking studies of phenethylamine (B48288) derivatives at the active site of aldose reductase (ALR2) informed the design of a novel 4-oxo-4-(4-hydroxyindole)butanoic acid inhibitor. nih.gov Similarly, docking has been used to predict the binding modes of newly designed indole-based Schiff bases within the EGFR active site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. neliti.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMSIA), generate contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov These maps serve as a guide for designing new analogs. For example, CoMSIA, combined with docking, was successfully used to rationally design an indolebutanoic acid derivative with significantly enhanced inhibitory potency against ALR2. nih.gov
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, assessing its stability over time. acs.org MD simulations have been used to confirm the stable binding of a curcumin-indole-3-propionic acid (CUR-IPA) conjugate with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), supporting its potential as a cholinesterase inhibitor. acs.orgnih.gov These simulations can reveal subtle structural differences that affect binding energetics and ligand unbinding paths. nih.gov
| Computational Method | Biological Target/System | Key Insights and Design Principles | Source(s) |
| Molecular Docking & 3D-QSAR (CoMSIA) | Aldose Reductase (ALR2) | Identified favorable hydrophobic and hydrogen bond donor/acceptor fields, guiding the design of a potent 4-oxo-4-(4-hydroxyindole)butanoic acid inhibitor. | nih.gov |
| Molecular Dynamics (MD) Simulation | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Confirmed the stable binding of a CUR-IPA conjugate within the active sites, supporting its inhibitory potential. | acs.orgnih.gov |
| Molecular Docking | Epidermal Growth Factor Receptor (EGFR) | Predicted plausible binding modes for novel indole-Schiff base derivatives, identifying compounds with high binding affinities. | researchgate.net |
| Enhanced-Sampling MD Simulations | Translocator Protein (TSPO) | Revealed how subtle structural differences in indole-based ligands affect unbinding energetics and pathways, explaining variations in efficacy. | nih.gov |
| QSAR & DFT Calculations | Anti-proliferative activity (MCF-7 cells) | Developed predictive models (MLR, ANN) linking electronic and topological descriptors of indole derivatives to their anticancer activity. | neliti.com |
Advanced Research Directions and Future Perspectives for 2 5 Nitro 1h Indol 1 Yl Propanoic Acid
Exploration of Multi-Targeted Activity Concepts for Polypharmacology
Polypharmacology, the concept of designing single chemical entities to modulate multiple biological targets simultaneously, is a leading paradigm in modern drug discovery. The indole (B1671886) framework is exceptionally well-suited for this approach, given the broad spectrum of biological activities exhibited by its derivatives. researchgate.netbohrium.com The inclusion of a nitro group, as seen in 2-(5-Nitro-1H-indol-1-yl)propanoic acid, further enhances this potential. The nitro group is a versatile electronic feature capable of acting as a hydrogen bond acceptor, which can facilitate interactions with a variety of enzyme active sites. mdpi.commdpi.com
Research into related nitro-indole structures has provided proof-of-concept for their multi-target potential. For instance, certain nitro-substituted enamides have been developed as dual inhibitors of monoamine oxidase-B (MAO-B) and BACE1, two key targets in neurodegenerative diseases. mdpi.com Similarly, functionalized 2-aryl-5-nitro-1H-indoles have been synthesized and evaluated as inhibitors of the NorA multidrug resistance pump in bacteria, a strategy to combat antibiotic resistance. nih.govresearchgate.net The combination of the indole scaffold with other pharmacologically active moieties, such as triazoles, has also been shown to produce synergistic effects and engage multiple biological pathways. mdpi.com
The future exploration of this compound in polypharmacology will likely involve its strategic modification and evaluation against panels of targets associated with complex diseases like cancer, inflammation, or neurodegeneration, where hitting a single target is often insufficient.
Table 1: Examples of Multi-Target Potential in Indole-Based Scaffolds
| Indole Derivative Class | Investigated Targets/Activities | Potential Therapeutic Area | Reference(s) |
|---|---|---|---|
| Nitro-Substituted Enamides | Monoamine Oxidase-B (MAO-B) & BACE1 | Neurodegenerative Diseases | mdpi.com |
| 2-Aryl-5-nitro-1H-indoles | NorA Efflux Pump Inhibition | Infectious Diseases (Antibiotic Resistance) | nih.govresearchgate.net |
| Indole Alkaloids | Multiple factors in Alzheimer's Disease | Neurodegenerative Diseases | mdpi.com |
| Indole-Triazole Conjugates | Multiple bacterial pathways | Infectious Diseases | mdpi.com |
| Quinolin-2(1H)-ones | EGFR, BRAFV600E, Antioxidant | Cancer | mdpi.com |
Development of Novel and Sustainable Synthetic Methodologies
While classic methods for indole synthesis, such as the Fischer, Bartoli, and Reissert syntheses, remain fundamental, the field is progressively moving towards more efficient and environmentally benign protocols. nih.gov The principles of green chemistry are becoming paramount in the synthesis of indole derivatives, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. tandfonline.comresearchgate.net
Future synthetic strategies for this compound and its analogs will likely emphasize several key green approaches:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. MCRs have been successfully developed to produce 3-indolepropionic acids and other derivatives in high yields, often without the need for chromatographic purification. nih.govijiset.comrsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and enable reactions that are difficult under conventional heating. tandfonline.comresearchgate.net This technique has been widely applied to the synthesis of various indole scaffolds. tandfonline.com
Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids is a major focus. researchgate.netijiset.com The development of reusable and non-toxic catalysts further enhances the sustainability of synthetic routes.
An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been reported for assembling the indole core under mild conditions using ethanol (B145695) as a solvent, completely avoiding the use of metal catalysts. rsc.org Adapting such sustainable methodologies for the large-scale and diverse production of this compound derivatives is a significant future research direction.
Table 2: Comparison of Synthetic Methodologies for Indole Derivatives
| Methodology | Key Advantages | Typical Conditions | Reference(s) |
|---|---|---|---|
| Conventional Methods (e.g., Fischer) | Well-established, versatile | Often requires harsh acids, high temperatures | nih.gov |
| Multicomponent Reactions | High atom economy, efficiency, reduced waste | One-pot, often mild conditions | nih.govrsc.org |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficient | Microwave irradiation, often with catalysts | tandfonline.comresearchgate.net |
| Green Catalyst/Solvent Systems | Environmentally benign, catalyst reusability | Use of water, ionic liquids, or solvent-free conditions | researchgate.netijiset.com |
Integrated Computational and Experimental Research Paradigms for Comprehensive Understanding
The synergy between computational (in silico) and experimental research provides a powerful, holistic approach to understanding the molecular behavior of compounds like this compound. This integrated paradigm accelerates the discovery process by predicting molecular interactions and properties, thus guiding and rationalizing experimental efforts.
Molecular Docking: This computational technique is instrumental in predicting the binding orientation and affinity of a molecule within the active site of a protein target. Numerous studies on indole derivatives have used molecular docking to elucidate their mechanism of action. jscimedcentral.comnih.gov For example, docking studies have helped identify key amino acid interactions for novel indole-based antimicrobial agents with targets like UDP-N-acetylmuramate-L-alanine ligase or FtsZ proteins. nih.govmdpi.com These in silico predictions provide testable hypotheses for subsequent experimental validation through enzyme inhibition assays.
Structure-Activity Relationship (SAR) Studies: The development of new bioactive molecules is often an iterative cycle of design, synthesis, and testing. Computational tools can guide the design phase by predicting how structural modifications will affect binding and activity. This was demonstrated in the development of indole-based cPLA2α inhibitors, where a screening hit was computationally modified to design a series of potent 3-(1-aryl-1H-indol-5-yl)propanoic acids. nih.gov
ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound are crucial for early-stage research. jbcpm.com By flagging potential liabilities before synthesis, these tools save significant time and resources, allowing researchers to focus on candidates with more promising drug-like profiles.
Future research on this compound will undoubtedly rely heavily on this integrated approach to efficiently explore its therapeutic potential, optimize its structure, and understand its interactions at a molecular level.
Table 3: Illustrative Molecular Docking Data for an Indole Derivative
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|
| Compound 9* | UDP-N-acetylmuramatel-alanine ligase | -11.5 | Hydrogen bonds, pi-stacked interactions | nih.gov |
| Compound 9* | Human lanosterol (B1674476) 14α-demethylase | -8.5 | Hydrogen bonds, pi-stacked interactions | nih.gov |
| Compound 6** | Antioxidant Target (Keap1) | -8.99 | Gly41, Asp37, Arg184 (H-bonds) | nih.gov |
*Compound 9 is (E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno[3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acid.**Compound 6 is 5-(4-nitrophenyl)-3-phenyl-2-thioxoimidazolidin-4-one.
Potential as Precursors for Advanced Chemical Entities in Specialized Research Areas
Beyond its own potential bioactivity, this compound serves as a valuable chemical precursor—a starting block for the synthesis of more complex and specialized molecules. The functional groups on the molecule, namely the indole core, the nitro group, and the propanoic acid side chain, offer multiple handles for chemical modification.
Modification of the Nitro Group: The nitro group is highly versatile. It can be readily reduced to an amino group (-NH2), which can then participate in a wide array of subsequent reactions, such as amide bond formation, diazotization, or the construction of new heterocyclic rings. This opens a pathway to a vast library of novel 5-amino-indole derivatives.
Modification of the Propanoic Acid Chain: The carboxylic acid moiety can be easily converted into esters, amides, acid chlorides, or other functional groups. This allows for the attachment of different molecular fragments to tune the compound's properties, such as solubility, cell permeability, or target affinity.
Applications in Materials Science and Analytical Chemistry: The utility of indole derivatives extends beyond medicine. For example, indole precursors can be used in the enzymatic synthesis of indigo-dyes, offering an environmentally friendly alternative to traditional chemical dyeing. mdpi.com In a recent innovative application, specific nitro-indole derivatives were synthesized and successfully used as novel dual-polarity matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging, highlighting a specialized role in advanced analytical techniques. nih.gov
The strategic chemical manipulation of this compound can thus lead to the creation of advanced chemical entities for a wide range of research fields, from the development of complex natural product analogs like the makaluvamines to the design of functional materials and analytical reagents. nih.gov
Table 4: Synthetic Potential of this compound as a Precursor
| Structural Moiety | Potential Chemical Transformation | Resulting Entity/Application |
|---|---|---|
| Nitro Group | Reduction to Amino Group | Synthesis of 5-amino-indole derivatives, new heterocyclic systems |
| Propanoic Acid | Esterification / Amidation | Creation of compound libraries for screening, prodrug design |
| Indole Core | Electrophilic Substitution | Functionalization at other positions of the indole ring |
| Entire Molecule | Use as a building block | Synthesis of complex natural product analogues, functional dyes, analytical reagents |
Q & A
Q. What synthetic routes are commonly employed for preparing nitro-substituted indole propanoic acid derivatives?
Nitroindole derivatives are typically synthesized via electrophilic substitution or palladium-catalyzed cross-coupling. For example, 5-nitroindole precursors (e.g., 5-Nitro-1H-indole-3-carbaldehyde) can undergo alkylation with propanoic acid derivatives under basic conditions . Purification often involves recrystallization or column chromatography, with reaction yields optimized by controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF/EtOH mixtures) .
Q. How is the purity and structural integrity of 2-(5-nitro-1H-indol-1-yl)propanoic acid validated?
Analytical methods include:
- HPLC : Retention time comparison against standards (e.g., C18 column, acetonitrile/water mobile phase) .
- NMR : Confirmation of indole proton signals (δ 7.2–8.5 ppm) and nitro group proximity via NOESY .
- X-ray crystallography : Resolves bond angles and nitro group orientation (e.g., C–N–O angles ~120°) .
Q. What safety precautions are critical when handling nitroindole derivatives?
Key measures include:
- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact .
- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation if irritation persists .
Advanced Research Questions
Q. How can contradictory bioactivity data in nitroindole derivatives be resolved?
Discrepancies may arise from stereochemical variations or impurities. Strategies include:
- Chiral HPLC : Verify enantiomeric purity (e.g., (S)- vs. (R)-configurations impact receptor binding) .
- Dose-response assays : Test multiple concentrations to distinguish true activity from assay noise .
- Metabolite screening : LC-MS to identify degradation products interfering with results .
Q. What computational approaches predict the reactivity of this compound in biological systems?
Q. How do structural modifications (e.g., fluorine substitution) alter the compound’s pharmacokinetics?
Fluorine at the 5-position (as in 5-fluoroindole analogs) enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies show:
- LogP : 5-Fluoro derivatives have ~0.5 higher LogP than nitro analogs, improving membrane permeability .
- Plasma half-life : Fluorinated analogs exhibit 2–3× longer in vivo half-lives in rodent models .
Methodological Considerations
Designing assays to evaluate anti-inflammatory activity of nitroindole propanoic acids
- In vitro : Measure COX-2 inhibition (IC50) using a fluorometric kit, with indomethacin as a positive control .
- In vivo : Murine carrageenan-induced edema models, with tissue sampling for nitrotyrosine immunohistochemistry .
Optimizing reaction conditions for scale-up synthesis
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Catalyst screening : Pd/C or Ni catalysts for nitro group reduction, achieving >90% yield at 50 psi H2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
